molecular formula C16H24N6O B12178909 N-isopentyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide

N-isopentyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide

Cat. No.: B12178909
M. Wt: 316.40 g/mol
InChI Key: UKPPKSZKYGKJBA-UHFFFAOYSA-N
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Description

N-isopentyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopentyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with suitable diketones or aldehydes to form the triazolopyridazine core. This core is then functionalized with an isopentyl group and a piperidinecarboxamide moiety through a series of substitution and coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, process optimization techniques such as continuous flow chemistry can be employed to scale up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

N-isopentyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-isopentyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-isopentyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an inhibitor of specific enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-isopentyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H24N6O

Molecular Weight

316.40 g/mol

IUPAC Name

N-(3-methylbutyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

InChI

InChI=1S/C16H24N6O/c1-12(2)7-8-17-16(23)13-4-3-9-21(10-13)15-6-5-14-19-18-11-22(14)20-15/h5-6,11-13H,3-4,7-10H2,1-2H3,(H,17,23)

InChI Key

UKPPKSZKYGKJBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1CCCN(C1)C2=NN3C=NN=C3C=C2

Origin of Product

United States

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